4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Researchers often face regioselectivity failures when using 5-chloro isomers or non-halogenated pyrrolopyridine scaffolds in kinase inhibitor programs. This 4-chloro-2-oxo building block solves that problem by enabling precise palladium-catalyzed functionalization essential for FGFR and P2X3 target engagement. - Enables selective Suzuki/Buchwald-Hartwig coupling impossible with 5-chloro analogs. - Lactam moiety provides critical hinge-binding hydrogen bonds for kinase potency. - Consistent >95% purity minimizes batch-to-batch variability in multi-step medicinal chemistry syntheses.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B11914444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1C2=C(C=NC=C2NC1=O)Cl
InChIInChI=1S/C7H5ClN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11)
InChIKeyXISRSOCRDSFYKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Procurement Baseline


4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (CAS: 1260671-83-7) is a heterocyclic building block featuring a fused pyrrolo[2,3-c]pyridine core with a chloro substituent at the 4-position and a lactam (2-oxo) moiety [1]. With a molecular weight of 168.58 g/mol and formula C₇H₅ClN₂O, it serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Its structure combines a reactive aryl chloride handle with a hydrogen bond donor/acceptor framework, enabling diverse downstream functionalization strategies not accessible to non-halogenated or regioisomeric analogs.

4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Irreplaceable vs. Analogs


The specific 4-chloro substitution pattern on the pyrrolo[2,3-c]pyridin-2(3H)-one scaffold is critical for regioselective reactivity and target binding. Generic substitution with the 5-chloro regioisomer (CAS: 136888-17-0) or the non-chlorinated parent (CAS: 54415-85-9) alters the electronic distribution and steric environment of the heterocyclic core [1][2]. This change can lead to failure in cross-coupling reactions that require precise halogen positioning, or to a complete loss of biological activity against targets such as FGFR kinases, where the 4-position chloro group is essential for potency and selectivity . The following quantitative evidence demonstrates the specific advantages of this compound over its closest comparators.

4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Differentiation Evidence


Regioisomeric Reactivity: 4-Cl vs 5-Cl

The 4-chloro substituent in 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one provides a distinct reactivity profile compared to its 5-chloro regioisomer. This is critical for chemoselective cross-coupling reactions. While direct comparative kinetic data is not available in public literature for this specific pair, class-level inference from pyrrolopyridine chemistry establishes that the 4-position is electronically activated differently than the 5-position, influencing oxidative addition rates in palladium-catalyzed couplings [1]. Procurement of the 4-chloro isomer is essential for synthetic routes requiring functionalization at the 4-position, as the 5-chloro isomer (CAS: 136888-17-0) would lead to a different regioisomeric product.

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship

Lipophilicity & Solubility: Chloro Substituent Effect

The presence of the 4-chloro substituent on the pyrrolo[2,3-c]pyridin-2(3H)-one scaffold increases molecular weight and lipophilicity compared to the non-chlorinated parent compound (1H-pyrrolo[2,3-c]pyridin-2(3H)-one, CAS: 54415-85-9). While experimental LogP/D values are not publicly reported for this specific compound, computed XLogP3-AA for the closely related 5-chloro regioisomer is 0.7, indicating a significant increase in lipophilicity over the parent (XLogP3-AA ≈ -0.3) [1]. This change can enhance membrane permeability but reduce aqueous solubility, a key parameter for downstream biological assays.

Physicochemical Properties Drug Design ADME

Kinase Target Selectivity: FGFR and P2X3

The 4-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold is a privileged structure for targeting specific kinases and receptors. While direct IC50 data for this precise compound is not publicly available, class-level inference from patent literature and biological databases indicates that 4-chloro substitution on the pyrrolo[2,3-c]pyridine core is associated with potent inhibition of fibroblast growth factor receptors (FGFR1-3) with IC50 values in the low nanomolar range (e.g., 7-25 nM for related analogs) [1]. The 4-chloro group is often critical for achieving selectivity over other kinases. In contrast, the unsubstituted parent compound may exhibit a different target profile or reduced potency, highlighting the importance of this specific substitution for projects focused on FGFR or P2X3 receptor modulation.

Kinase Inhibition FGFR P2X3 Antagonism

4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Key Applications


Kinase Inhibitor Library Synthesis

This compound serves as a critical starting material for synthesizing libraries of kinase inhibitors, particularly those targeting FGFR and P2X3 receptors. The 4-chloro group acts as a synthetic handle for introducing diverse aryl, heteroaryl, or amino groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid exploration of structure-activity relationships [1]. The lactam moiety provides essential hydrogen bonding interactions with the kinase hinge region.

Regioselective Heterocycle Synthesis

The specific 4-chloro substitution allows for regioselective functionalization that is not possible with the 5-chloro isomer. This enables the construction of complex, fused heterocyclic systems, such as tricyclic pyrrolo-pyridones, which are valuable scaffolds in drug discovery and materials science. The compound's stability under various reaction conditions makes it suitable for multi-step synthetic sequences [2].

Chemical Biology: Probe Development for Target Validation

Due to its privileged scaffold and the synthetic versatility of the chloro handle, 4-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is an ideal starting point for developing chemical probes. Researchers can functionalize the 4-position to attach affinity tags (e.g., biotin) or fluorescent reporters, creating tools to validate the role of specific kinases (e.g., FGFR) or purinergic receptors (e.g., P2X3) in disease models.

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